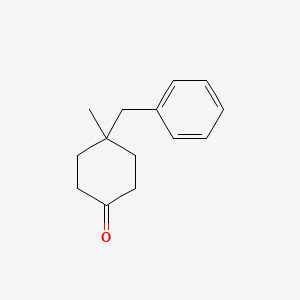

4-Benzyl-4-methylcyclohexanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Benzyl-4-methylcyclohexanone is a chemical compound with the molecular formula C14H18O . It is a derivative of cyclohexanone, which is a six-membered cyclic ketone .

Molecular Structure Analysis

The molecular structure of 4-Benzyl-4-methylcyclohexanone consists of a six-membered cyclohexanone ring with a methyl group (CH3) and a benzyl group (C6H5CH2) attached . The exact 3D conformer and crystal structures are not provided in the search results.Scientific Research Applications

- Torsion Angles and Stability: Ring Inversion:

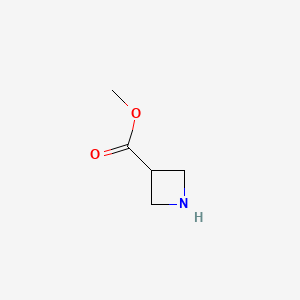

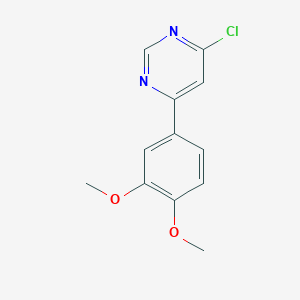

Electrochemical Cleavage of Benzyl C–N Bond

With the growing importance of green chemistry, electrochemical oxidation has gained prominence. Researchers propose using electrochemical methods to selectively cleave the benzyl C–N bond in compounds. This approach allows oxidative cleavage without affecting other functional groups .

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that cyclohexanone derivatives often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

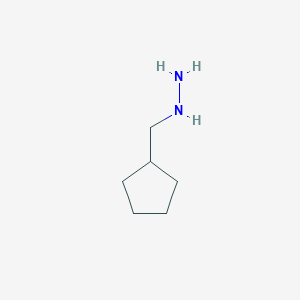

Cyclohexanone and its derivatives are known to undergo reactions with nucleophiles, forming oximes and hydrazones . This reaction is essentially irreversible as the adduct dehydrates .

Biochemical Pathways

Cyclohexanone and its derivatives are known to participate in various biochemical reactions, including the formation of oximes and hydrazones . These reactions can influence various biochemical pathways, potentially leading to downstream effects.

Pharmacokinetics

A related compound, 4-benzyl-4-methylmorpholinium, has been studied for its physicochemical properties, cytotoxicity, oral toxicity, and biodegradability . The anion significantly determined the state of aggregation and cytotoxicity .

Result of Action

Cyclohexanone and its derivatives are known to interact with various enzymes and receptors, potentially influencing their function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Benzyl-4-methylcyclohexanone. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name |

4-benzyl-4-methylcyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-14(9-7-13(15)8-10-14)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEIPGHFGRLGHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)CC1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90606353 |

Source

|

| Record name | 4-Benzyl-4-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54889-02-0 |

Source

|

| Record name | 4-Benzyl-4-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methylphenoxy)methyl]aniline](/img/structure/B1357735.png)

![1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1357745.png)

![3',5'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1357761.png)